molecular formula C22H28N4O B4665545 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4665545
M. Wt: 364.5 g/mol
InChI Key: VGGPQHPNAMZHEE-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a methylphenyl group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 4-ethylpiperazine under specific conditions to introduce the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-4-25-9-11-26(12-10-25)22-23-16(3)21-19(24-22)13-17(14-20(21)27)18-8-6-5-7-15(18)2/h5-8,17H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGPQHPNAMZHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-ethylpiperazin-1-yl)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

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